Cas no 884-35-5 (methyl 4-hydroxy-3,5-dimethoxy-benzoate)

methyl 4-hydroxy-3,5-dimethoxy-benzoate structure
884-35-5 structure
Productnaam:methyl 4-hydroxy-3,5-dimethoxy-benzoate
CAS-nummer:884-35-5
MF:C10H12O5
MW:212.199283599854
MDL:MFCD00017199
CID:40194
PubChem ID:354334797

methyl 4-hydroxy-3,5-dimethoxy-benzoate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 4-hydroxy-3,5-dimethoxybenzoate
    • Methyl syringate
    • Syringic acid methyl ester
    • METHYL 3,5-DIMETHOXY-4-HYDROXYBENZOATE
    • Diethyl KetoMalonate Monohydrate
    • 4-Hydroxy-3,5-dimethoxybenzoic Acid Methyl Ester
    • [ "" ]
    • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester
    • methyl 4-hydroxy-3,5-dimethoxy-benzoate
    • ZMXJAEGJWHJMGX-UHFFFAOYSA-N
    • SBB016976
    • methyl-syringate
    • bmse010225
    • KSC496O5N
    • Syringic acid monomethyl ester
    • RARECHEM AL BF 0102
    • s4787
    • C
    • Syringic acid, methyl ester (6CI)
    • 3,5-Dimethoxy-4-hydroxybenzoic acid methyl ester
    • DeniLite II Assist
    • Novoprime F 258
    • NSC 16946
    • NSC 611398
    • DB08589
    • W5A196MP8A
    • NSC-16946
    • NSC-611398
    • CCG-266660
    • FT-0633079
    • CHEMBL1236122
    • CS-W002116
    • SY032894
    • HMS3886A03
    • UNII-W5A196MP8A
    • NS00004670
    • CHEBI:45820
    • HY-W002116
    • M2806
    • NSC611398
    • DTXSID00237016
    • MFCD00017199
    • Q27097791
    • 884-35-5
    • methyl (4-hydroxy-3,5-dimethoxy)benzoate
    • SCHEMBL159392
    • methyl 3,5-dimethoxy-4-hydroxy-benzoate
    • 530-57-4, Me
    • Methyl 3,5-dimethoxy-4-hydroxybenzoate; Methyl syringate
    • AKOS002911941
    • AI3-36426
    • DS-2684
    • DTXCID00159507
    • DB-057070
    • MDL: MFCD00017199
    • Inchi: 1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3
    • InChI-sleutel: ZMXJAEGJWHJMGX-UHFFFAOYSA-N
    • LACHT: O=C(C1C=C(OC)C(O)=C(OC)C=1)OC
    • BRN: 2217524

Berekende eigenschappen

  • Exacte massa: 212.06800
  • Monoisotopische massa: 212.068
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 4
  • Complexiteit: 204
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 4
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 65
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.3006 (rough estimate)
  • Smeltpunt: 106.0 to 110.0 deg-C
  • Kookpunt: 339.9°C at 760 mmHg
  • Vlampunt: 132.4 °C
  • Brekindex: 1.5140 (estimate)
  • Waterverdelingscoëfficiënt: Soluble in alcohol, ether, slightly soluble in water.
  • PSA: 64.99000
  • LogboekP: 1.19600
  • FEMA: 3108
  • λ max: 278(MeOH)(lit.)
  • Oplosbaarheid: Soluble in ethanol, ether, slightly soluble in water.

methyl 4-hydroxy-3,5-dimethoxy-benzoate Beveiligingsinformatie

methyl 4-hydroxy-3,5-dimethoxy-benzoate Douanegegevens

  • HS-CODE:2918990090
  • Douanegegevens:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

methyl 4-hydroxy-3,5-dimethoxy-benzoate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
Y1046394-100g
Methyl 4-hydroxy-3,5-dimethoxybenzoate
884-35-5 97%
100g
$175 2024-06-07
TargetMol Chemicals
T3727-100mg
Methyl syringate
884-35-5 99.76%
100mg
¥ 418 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89600-20mg
Methyl syringate
884-35-5
20mg
¥148.0 2021-09-08
TRC
M266325-100 g
Methyl Syringate
884-35-5
100g
190.00 2021-08-03
Chemenu
CM117177-25g
Methyl 4-Hydroxy-3,5-dimethoxybenzoate
884-35-5 95+%
25g
$65 2022-05-27
abcr
AB117893-5 g
Methyl 3,5-dimethoxy-4-hydroxybenzoate; 98%
884-35-5
5g
€86.30 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89601-500g
Methyl syringate
884-35-5 97%
500g
¥3292.0 2024-07-19
ChemScence
CS-W002116-500g
Methyl syringate
884-35-5 99.95%
500g
$544.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M831988-25g
Methyl Syringate
884-35-5 98%
25g
¥356.00 2022-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051726-100g
Methyl syringate
884-35-5 98%
100g
¥1450.00 2024-04-27

methyl 4-hydroxy-3,5-dimethoxy-benzoate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: 1,10-Phenanthroline Solvents: Methanol ;  36 h, 120 °C
Referentie
Nickel-catalyzed para-selective carboxylation of phenols with CBr4/MeOH
Tu, Guangliang; et al, Organic Chemistry Frontiers, 2022, 9(14), 3876-3881

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  5 - 10 min, 0 °C
1.2 Reagents: Methanol ;  20 min
Referentie
NiCl2·6H2O/NaBH4 in methanol: a mild and efficient strategy for chemoselective deallylation/debenzylation of aryl ethers
Chouhan, Mangilal; et al, Tetrahedron Letters, 2013, 54(34), 4540-4543

Productiemethode 3

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1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, reflux
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Konno, Hiroyuki; et al, Bioorganic & Medicinal Chemistry, 2016, 24(6), 1241-1254

Productiemethode 4

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid
1.2 Reagents: Dimethyl sulfate
2.1 Reagents: Zinc chloride Solvents: Propionic acid
Referentie
Novel selective demethylation reaction-synthesis of 3,5- dimethoxy-4-hydroxybenzoate
Jing, Xiaobi; et al, Lanzhou Daxue Xuebao, 2001, 37(3), 78-79

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  0 °C; 2 h, reflux
1.2 Solvents: Dichloromethane ;  1 h, 80 °C
1.3 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water
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Vendeville, Jean-Baptiste; et al, Chemical Communications (Cambridge, 2019, 55(33), 4837-4840

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  -10 °C; 30 h, -10 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referentie
Synthesis of leptosin, a glycoside isolated from manuka honey
Aitken, Harry R. M.; et al, Tetrahedron Letters, 2013, 54(50), 6916-6919

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Catalysts: Pyridine Solvents: Diethyl ether ;  2 - 4 h, 80 °C
2.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Referentie
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  rt → reflux; 3 h, reflux
Referentie
Reactions of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with two syringylic phenols or one aroxide derivative
Hristea, Elena N.; et al, European Journal of Organic Chemistry, 2009, (5), 626-634

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  5 - 10 min, 0 °C
1.2 Reagents: Methanol ;  20 min
Referentie
NiCl2·6H2O/NaBH4 in methanol: a mild and efficient strategy for chemoselective deallylation/debenzylation of aryl ethers
Chouhan, Mangilal; et al, Tetrahedron Letters, 2013, 54(34), 4540-4543

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt
Referentie
Synthesis of diverse analogues of Oenostacin and their antibacterial activities
Srivastava, Vandana; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 518-525

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Boron trichloride
Referentie
Boron trichloride as a selective demethylating agent for hindered ethers
Carvalho, Christopher F.; et al, Journal of the Chemical Society, 1984, (4), 227-9

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: 1,8-Bis(tetramethylguanidino)naphthalene Solvents: Dimethylformamide ;  rt
1.2 Reagents: Formic acid Solvents: Water
Referentie
Alkylation of carboxylic acids in a microfluidic device: kinetics parameters determination, Hammett reaction constant measurement and optimization of preparative experiment
Gholamipour-Shirazi, Azarmidokht; et al, International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

Productiemethode 13

Reactievoorwaarden
Referentie
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

Productiemethode 14

Reactievoorwaarden
Referentie
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

Productiemethode 15

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  6 h, reflux
Referentie
Synthesis and Antileukemic Activities of Piperlongumine and HDAC Inhibitor Hybrids against Acute Myeloid Leukemia Cells
Liao, Yi; et al, Journal of Medicinal Chemistry, 2016, 59(17), 7974-7990

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Alumina ,  Gold ;  0.3 MPa, rt; 4 h, 140 °C
Referentie
Gold-mediated selective transformation of lignin models to aromatic esters in the presence of molecular oxygen
Zhuang, Xuli; et al, Catalysis Today, 2017, 298, 190-196

Productiemethode 17

Reactievoorwaarden
1.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Referentie
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Potassium carbonate
1.2 Reagents: Hydrogen Catalysts: Palladium
Referentie
Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides
Kang, Tae-Souk; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(5), 1663-1667

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Ethylene glycol Solvents: Ethylene glycol ;  1 h, 120 °C
Referentie
Simple deprotection of acetal type protecting groups under neutral conditions
Miyake, Hideyoshi; et al, Tetrahedron Letters, 2004, 45(39), 7213-7215

Productiemethode 20

Reactievoorwaarden
Referentie
Studies on the constituents of the bark of Kalopanax pictus Nakai
Sano, Kazuko; et al, Chemical & Pharmaceutical Bulletin, 1991, 39(4), 865-70

Productiemethode 21

Reactievoorwaarden
Referentie
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Methanesulfonic acid ;  48 h, 60 °C
Referentie
Regioselective demethylation catalyzed by methylsulfonic acid
Zhang, Cheng-gang, Sichuan Shifan Daxue Xuebao, 2004, 27(5), 523-524

methyl 4-hydroxy-3,5-dimethoxy-benzoate Raw materials

methyl 4-hydroxy-3,5-dimethoxy-benzoate Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:884-35-5)methyl 4-hydroxy-3,5-dimethoxy-benzoate
A842583
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):528.0